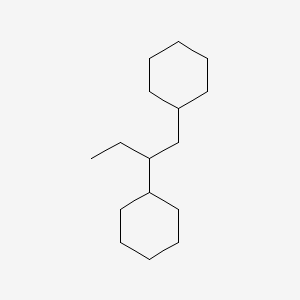
1,2-Dicyclohexylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It consists of a butane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dicyclohexylbutane can be synthesized through various methods. One common approach involves the hydrogenation of 1,2-dicyclohexyl-1-butene using a palladium catalyst under high pressure and temperature conditions. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with 1,2-dibromobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, forming compounds like 1,2-dicyclohexyl-1-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
1,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dicyclohexylbutane involves its interaction with various molecular targets. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for studying membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyclohexylbutane: Similar structure but with both cyclohexyl groups attached to the same carbon atom.
1,3-Dicyclohexylbutane: Cyclohexyl groups attached to the first and third carbon atoms of the butane backbone.
Uniqueness
1,2-Dicyclohexylbutane is unique due to the specific positioning of the cyclohexyl groups, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .
Biological Activity
1,2-Dicyclohexylbutane is a compound that has garnered interest for its potential biological activities. This article explores the chemical properties, biological implications, and relevant research findings related to this compound.
This compound is an organic compound characterized by its two cyclohexyl groups attached to a butane backbone. Its molecular formula is C12H22, indicating a saturated hydrocarbon structure. The presence of cyclohexyl groups contributes to its unique physical and chemical properties, including its hydrophobicity and potential interactions with biological systems.
Cytotoxicity and Cancer Research
There is emerging interest in the cytotoxic effects of cycloalkanes in cancer research. While specific studies on this compound are scarce, related compounds have been shown to induce apoptosis in cancer cell lines. For example, certain alkyl cycloalkanes have been tested for their ability to inhibit cell proliferation in various cancer types, including breast and liver cancers . The mechanism often involves the disruption of cell cycle progression and induction of cell death pathways.
Case Study: Hydrogenation Reactions
A study investigating the hydrogenation of lignin-derived compounds highlighted the transformation of various cycloalkanes under catalytic conditions. The hydrogenation process demonstrated high selectivity for aromatic ring saturation, leading to the formation of products similar in structure to this compound. This indicates that such compounds can be synthesized from renewable resources and may possess similar biological activities due to their structural characteristics .
Table: Summary of Biological Activities of Related Compounds
Properties
CAS No. |
54890-01-6 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
1-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3 |
InChI Key |
FZTGIATXIYRIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















